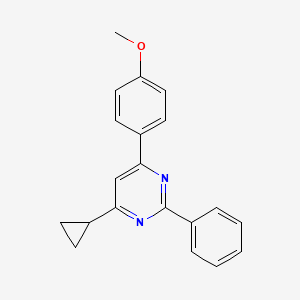
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine, also known as PMEPB, is a pyrimidine derivative with a wide range of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. PMEPB is an important tool in the study of biochemical and physiological processes and has been used to develop new drugs and treatments.
Mecanismo De Acción
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has several mechanisms of action. It is known to interact with proteins in the cell, such as enzymes, and can act as an inhibitor or activator of these proteins. It can also act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors. This compound can also interact with DNA and RNA, and can act as an inhibitor or activator of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can act as an inhibitor or activator of certain enzymes, which can affect the metabolism of drugs and other compounds. It can also act as an agonist or antagonist of certain receptors, which can affect the signaling pathways in the cell. In addition, this compound can interact with DNA and RNA, and can affect gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can easily be synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic and can cause adverse effects if not handled properly.
Direcciones Futuras
The use of 2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine in scientific research is expected to continue to grow in the future. It is likely to be used in the development of new drugs and treatments, as well as in the development of new analytical techniques. It is also likely to be used in the study of the biochemical and physiological effects of environmental pollutants. In addition, this compound may be used in the study of the mechanisms of action of drugs and other compounds.
Métodos De Síntesis
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine can be synthesized in a variety of ways. The most common method is the reaction of 2-phenyl-4-methoxyphenyl-5-ethyl-6-butylpyrimidine with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a pyrimidine derivative with an ethyl group attached to the nitrogen atom. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(4-methoxyphenyl)-5-ethyl-6-butylpyrimidine has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as their mechanisms of action. It has also been used to study the effects of environmental pollutants on biochemical and physiological processes. In addition, this compound is used in the synthesis of new drugs and treatments, as well as in the development of new analytical techniques.
Propiedades
IUPAC Name |
4-butyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-4-6-13-22-21(10-5-2)23(18-14-16-20(27-3)17-15-18)26-24(25-22)19-11-8-7-9-12-19/h7-9,11-12,14-17H,4-6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLELJRDLSCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














